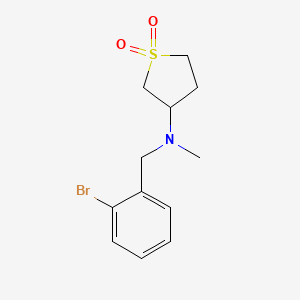
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics . This compound, in particular, features a bromobenzyl group attached to a tetrahydrothiophene ring, which is further substituted with a methylamino group and a sulfone group.
Preparation Methods
The synthesis of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the condensation of 2-bromobenzylamine with tetrahydrothiophene 1,1-dioxide in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions include various substituted thiophene derivatives with potential biological activities.
Scientific Research Applications
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
3-((2-Chlorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and reactivity.
3-((2-Fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
3-((2-Methylbenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Features a methyl group, potentially altering its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties.
Properties
Molecular Formula |
C12H16BrNO2S |
|---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C12H16BrNO2S/c1-14(11-6-7-17(15,16)9-11)8-10-4-2-3-5-12(10)13/h2-5,11H,6-9H2,1H3 |
InChI Key |
ADTULFZVPOCYRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
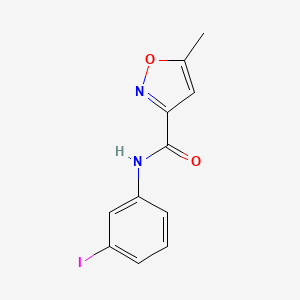
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)

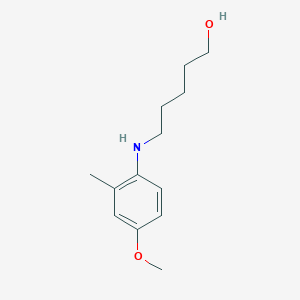
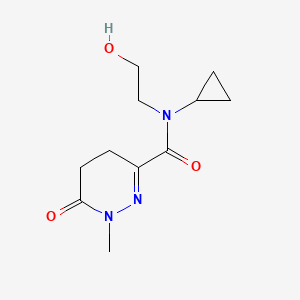
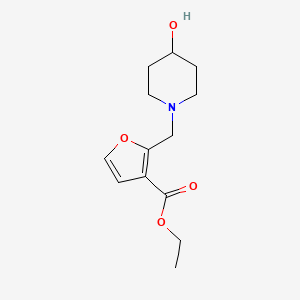
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
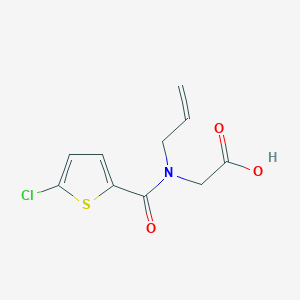
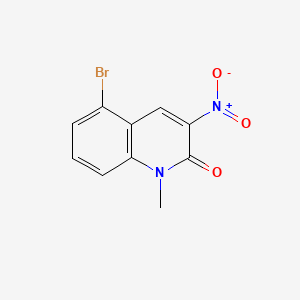
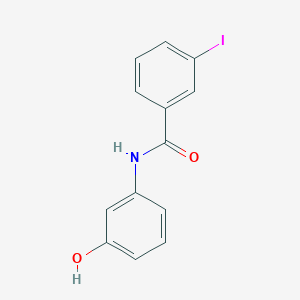

![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
